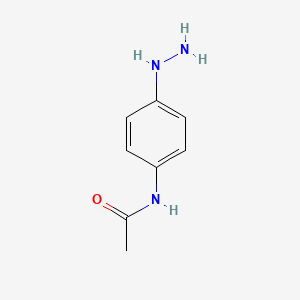

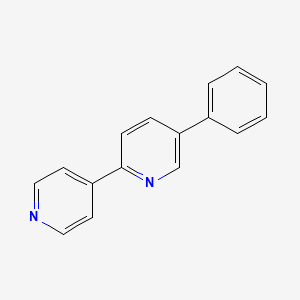

5-Phenyl-2,4'-bipyridine

Descripción general

Descripción

Synthesis Analysis

A convenient method for synthesizing 5-aryl-2,2’-bipyridines with a para-arylsulfanyl group in an aromatic substituent has been proposed. The synthesis involves using in situ generated aryne intermediates without the need for complex experimental procedures or expensive reagents/catalysts. This approach provides a new variant for preparing 5-aryl-2,2’-bipyridines with an extended conjugation system . The structure of one product has been confirmed by X-ray diffraction.

Molecular Structure Analysis

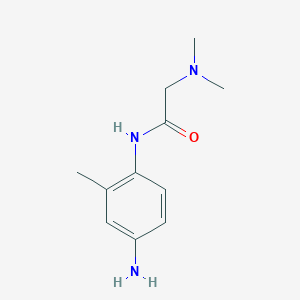

The molecular formula of 5-Phenyl-2,4’-bipyridine is C~17~H~14~N~2~ . Its calculated elemental composition is approximately 73.35% carbon ©, 5.07% hydrogen (H), and 10.06% nitrogen (N) .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

5-Phenyl-2,4'-bipyridine is a versatile compound used in the synthesis of various complexes. For instance, it plays a critical role in the formation of cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines, demonstrating unique photophysical properties and redox behavior (Neve et al., 1999). Similarly, its derivatives have been used in the synthesis of Ruthenium(II) polypyridyl complexes, providing insights into electron delocalization and ligand-ligand interactions (Ye et al., 1999).

Luminescence and Sensing Applications

5-Phenyl-2,4'-bipyridine-based molecules exhibit significant luminescence properties. For example, they have been utilized in the creation of gold(I) complexes, which show potential in cation-binding studies due to their tunable electronic properties and luminescence characteristics (Solovyev et al., 2018). Moreover, the synthesis of fluorescent 5-aryl-2,2’-bipyridines with extended conjugation systems has been reported, demonstrating potential applications in metal cation sensing (Shabunina et al., 2017).

Fungicidal Activity

5-Phenyl-2,2′-bipyridine has shown promising fungicidal activity against plant diseases like wheat powdery mildew and wheat leaf rust, positioning it as a potential agent in agricultural applications (Kelly‐Basetti et al., 1995).

Photophysical Studies

Studies on the photophysics of compounds like 5-Phenyl-2,4'-bipyridine have provided valuable insights. Research on phenyl pyridines and bipyridines in different media, for instance, has contributed to the understanding of their excited state properties and electronic interactions (Sarkar & Chakravorti, 1995).

Coordination Chemistry and Catalysis

5-Phenyl-2,4'-bipyridine is instrumental in the field of coordination chemistry, particularly in the synthesis of uranyl compounds and its role in influencing the structure-directing assembly of uranyl-organic compounds (An et al., 2019). It also finds application in catalysis, as seen in the synthesis of metal-bipyridine/phenanthroline-functionalized porous crystalline materials for various catalytic processes (Feng et al., 2021).

Propiedades

IUPAC Name |

5-phenyl-2-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-4-13(5-3-1)15-6-7-16(18-12-15)14-8-10-17-11-9-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIOVZCVPYFEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479651 | |

| Record name | 5-PHENYL-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2,4'-bipyridine | |

CAS RN |

340026-72-4 | |

| Record name | 5-PHENYL-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B1626740.png)